2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a nitrophenethyl group attached to an octahydroisoquinoline core, with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multi-step organic reactions. One common approach is the reduction of 2-nitrophenethyl alcohol to 2-nitrophenethylamine, followed by a Pictet-Spengler reaction with 2-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction: Formation of 2-Methyl-1-(2-aminophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenethyl group may play a crucial role in binding to these targets, while the isoquinoline core can modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: An organic compound with a nitro group attached to an aniline ring.
2-Nitrophenethyl alcohol: A compound with a nitrophenethyl group attached to an alcohol.
2-Nitrophenethyl bromide: A brominated derivative of 2-nitrophenethyl alcohol.
Uniqueness
2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its combination of a nitrophenethyl group with an octahydroisoquinoline core and a methyl group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
63938-00-1 |
---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-methyl-1-[2-(2-nitrophenyl)ethyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H24N2O2/c1-19-13-12-14-6-2-4-8-16(14)18(19)11-10-15-7-3-5-9-17(15)20(21)22/h3,5,7,9,18H,2,4,6,8,10-13H2,1H3 |
InChI Key |
MFBGBDQKGVVUET-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1CCC3=CC=CC=C3[N+](=O)[O-])CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.